molecular formula C2H3BF3N B1354354 Boron trifluoride acetonitrile complex CAS No. 420-16-6

Boron trifluoride acetonitrile complex

Cat. No. B1354354
CAS RN: 420-16-6
M. Wt: 108.86 g/mol
InChI Key: MEMUCXUKCBNISQ-UHFFFAOYSA-N
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Description

Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether . It is mainly used as a catalyst for organic reactions and is an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .


Synthesis Analysis

The synthesis of Boron trifluoride acetonitrile complex involves dehydrating boric acid and anhydrous hydrofluoric acid, which are used as raw materials to generate boron trifluoride gas . Sulfur trioxide is used as a dehydrating agent . In a complexing container, the purified boron trifluoride gas and acetonitrile undergo complexation . The reaction liquid of the complexation is then cooled for crystallization in a filter, and the solids collected are the solid trifluoride acetonitrile complex .


Chemical Reactions Analysis

Boron trifluoride acetonitrile complex is mainly used as a catalyst for organic reactions . It is also an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .


Physical And Chemical Properties Analysis

Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It has a density of 0.875 g/cm3 at 20 °C . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether .

Scientific Research Applications

Vibration Analysis and Spectroscopy

  • Normal Coordinate Analysis : A comprehensive normal coordinate analysis of the acetonitrile-boron trifluoride complex has been conducted, providing insights into mean amplitudes of vibration and key Coriolis coupling constants (Devarajan & Cyvin, 1971).
  • Infrared Spectroscopy Studies : FTIR studies of the acetonitrile-boron trifluoride complex in various matrices have contributed to a better understanding of the vibrational spectra and matrix effects on these spectra (Hattori, Suzuki, & Shimizu, 2005).

Catalysis and Chemical Reactions

  • Oxidation Catalysis : Boron trifluoride acetonitrile complex activates superoxide for the chemoselective oxidation of sulfides to sulfoxides, offering a method that avoids overoxidation and the use of complex catalysts or toxic compounds (Chen & Shen, 2005).
  • Beckmann Rearrangement Catalyst : Efficient catalysis of Beckmann rearrangement of ketoximes into amides with high yields has been demonstrated using boron trifluoride acetonitrile complex (An et al., 2011).
  • Synthesis of Organic Compounds : The complex has been used for the synthesis of 1,8-dioxooctahydroxanthenes and 1,8-dioxodecahydroacridines, highlighting its versatility and efficiency as a catalyst (Mokhtary & Langroudi, 2014).

Sensing and Detection Applications

  • Optical Sensor Development : A boron trifluoride complex has been developed as an optical sensor for detecting trace amounts of water in acetonitrile, showcasing its potential in sensitive detection technologies (Tsumura, Ohira, Imato, & Ooyama, 2020).

Safety And Hazards

Boron trifluoride acetonitrile complex is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or in contact with skin, and toxic if inhaled . It reacts violently with water . Therefore, it is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The boron trifluoride & complexes market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023, reaching an estimated value of around US$ 320.7 million by 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 . The robust expansion is predicted to culminate in a market valuation of around US$ 478.9 million by 2033 . The pharmaceutical industry is increasingly using boron trifluoride and its complexes in the production of various pharmaceutical intermediates . The expanding usage is opening up new avenues for growth in the market .

properties

IUPAC Name

acetonitrile;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUCXUKCBNISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472978
Record name Acetonitrile--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile;trifluoroborane

CAS RN

420-16-6
Record name Acetonitrile--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron, (acetonitrile)trifluoro-, (T-4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BS Jursic, Z Zdravkovski - Journal of Molecular Structure: THEOCHEM, 1995 - Elsevier
The boron trifluoride catalyzed 1,3-polar cycloaddition of azide anion to nitriles was studied by AM1 and ab initio methods. A stepwise mechanism was considered because the …
Number of citations: 5 www.sciencedirect.com
D Soloviev, P Dzien… - EJNMMI …, 2022 - ejnmmipharmchem.springeropen …
… dilution and volume of the precursor solution we have performed a series of optimisation experiments on the SYNHTRA synthesizer with the boron trifluoride acetonitrile complex diluted …
Number of citations: 1 ejnmmipharmchem.springeropen.com
LA Lee, JW Wheeler - The Journal of Organic Chemistry, 1972 - ACS Publications
While investigating8 the reaction of A-alkylnitrilium salts4 with sodium and dimethylammonium azide, proton magnetic resonance spectra of the. nitrilium salts were studied. Although …
Number of citations: 9 pubs.acs.org
M Baenziger, E Durantie, C Mathes - Synthesis, 2017 - thieme-connect.com
… In terms of purity, the reaction with boron trifluoride-acetonitrile complex appeared to be more attractive. The reaction provided 1b with excellent purity (>99%) and in moderate yield (63…
Number of citations: 17 www.thieme-connect.com
WWY Lam, SM Yiu, JMN Lee, SKY Yau… - Journal of the …, 2006 - ACS Publications
… A Boron trifluoride−acetonitrile complex solution (BF 3 ·CH 3 CN) (Fluka, 15−18%) was stored at −20 C and was used without further purification. The concentration was determined to …
Number of citations: 83 pubs.acs.org
LA Lee, R Evans, JW Wheeler - The Journal of Organic Chemistry, 1972 - ACS Publications
… Boron Trifluoride-Acetonitrile Complex.—The addition compound was prepared by the procedure of Coerver and Curran.18 Addition of V-Ethylacetonitrilium Fluoroborate to Sodium …
Number of citations: 23 pubs.acs.org
J Liu, S Han, Y Hu, CW Pao - Colloids and Surfaces A: Physicochemical …, 2021 - Elsevier
… A little of boron trifluoride acetonitrile complex solution was added to the Rf acetonitrile solution, and then 3-isocyanatopropyltriethoxysilane (5.0 g, 12.8 mmol) was dripped to the above …
Number of citations: 2 www.sciencedirect.com
NV Vchislo, VG Fedoseeva… - Mini-Reviews in …, 2023 - ingentaconnect.com
… Baenziger et al. reported a similar methodology of Groebke–Blackburn–Bienaymé (GBB reaction) cyclization employing PTSA (1 mol%), boron trifluoride acetonitrile complex (5 mol%), …
Number of citations: 0 www.ingentaconnect.com
H Ren, Y Sun, D Wu, Y Ma, H Ying… - Heterocyclic …, 2014 - degruyter.com
… The temperature was increased to 30C, and the mixture was treated with boron trifluoride-acetonitrile complex (86 g, 0.077 mol). Stirring was continued for an additional 20 min, after …
Number of citations: 5 www.degruyter.com

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